molecular formula C9H5BrIN B1287929 6-Bromo-4-iodoquinoline CAS No. 927801-23-8

6-Bromo-4-iodoquinoline

Cat. No. B1287929
Key on ui cas rn: 927801-23-8
M. Wt: 333.95 g/mol
InChI Key: BWFLFNVNIISPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633187B2

Procedure details

Dissolved 6-bromo-4-iodoquinoline (17.43 g, 52.2 mmol), 4-(tributylstannanyl)pyridazine (19.27 g, 52.2 mmol), and PdCl2(dppf)-CH2Cl2 (2.132 g, 2.61 mmol) in 1,4-dioxane (200 mL) and heated to 105° C. After 3 h, added more palladium catalyst and heated for 6 h. Concentrated and dissolved in methylene chloride/methanol. Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc to give the crude title compound. Trituration with EtOAc furnished 6-bromo-4-(4-pyridazinyl)quinoline (5.8 g, 20.27 mmol, 38.8% yield). MS (ES)+ m/e 285.9, 287.9 [M+H]+.
Quantity
17.43 g
Type
reactant
Reaction Step One
Quantity
19.27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.132 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2I.C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1)CCC.CCOC(C)=O>O1CCOCC1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
17.43 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)I
Name
Quantity
19.27 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.132 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride/methanol
CUSTOM
Type
CUSTOM
Details
Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc
CUSTOM
Type
CUSTOM
Details
to give the crude title compound

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C1=CN=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.27 mmol
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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